N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-28-15-8-6-14(7-9-15)25-11-10-24(20(25)27)13-19(26)21-12-18-22-16-4-2-3-5-17(16)23-18/h2-9H,10-13H2,1H3,(H,21,26)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUOAJQKXVFOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on various studies, focusing on its mechanism of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a benzo[d]imidazole moiety and an imidazolidinone derivative, which are known for their diverse biological activities. The presence of the methoxyphenyl group further enhances its pharmacological profile.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Topoisomerases : Some studies have highlighted the ability of benzo[d]imidazole derivatives to inhibit human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication and transcription. This inhibition leads to DNA damage and subsequent cancer cell death .
- Cell Cycle Arrest : Compounds in this class have been shown to induce G2/M phase arrest in cancer cells, indicating interference with the cell cycle, which is crucial for cancer proliferation .
- Antimicrobial Activity : Some benzimidazole derivatives exhibit antimicrobial properties against various bacterial strains, suggesting a broad spectrum of biological activity .
Anticancer Activity
A recent study evaluated a series of benzo[d]imidazole derivatives for their anticancer properties against a panel of 60 human cancer cell lines at the National Cancer Institute. The most potent compounds demonstrated growth inhibition (GI50) values ranging from 0.16 to 3.6 µM. Notably, the compound 12b showed significant inhibition of Hu Topo I at a concentration of 16 µM .
| Compound | GI50 (µM) | Target Enzyme | Cell Cycle Phase Arrest |
|---|---|---|---|
| 11a | 0.16 | Hu Topo I | G2/M |
| 12a | 3.6 | Hu Topo I | G2/M |
| 12b | 0.5 | Hu Topo I | G2/M |
Antimicrobial Activity
The antimicrobial efficacy of related benzimidazole derivatives was assessed against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess significant antibacterial activity, making them potential candidates for developing new antibiotics .
Case Studies
- Case Study on Anticancer Efficacy : In one study, researchers synthesized various derivatives of benzo[d]imidazole and evaluated their effects on cancer cell lines. The compound 12b not only inhibited cancer cell growth but also showed promise in inducing apoptosis through DNA damage pathways .
- Case Study on Antimicrobial Properties : Another investigation focused on the synthesis and evaluation of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results revealed that certain modifications to the benzimidazole structure significantly enhanced antimicrobial activity .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC): Studies have shown that certain benzimidazole derivatives possess MIC values in the low micromolar range against strains like Staphylococcus aureus and Escherichia coli .
- Mechanism of Action: The antimicrobial effect is often attributed to the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in folate synthesis, which is vital for microbial growth .
Anticancer Potential
The anticancer activity of this compound has been evaluated through various in vitro assays. Compounds derived from benzimidazole frameworks have shown promising results against different cancer cell lines.
Key Findings:
- Cell Line Studies: In vitro studies demonstrated that derivatives exhibit cytotoxic effects on human colorectal carcinoma cell lines (HCT116), with some compounds showing IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
- Selectivity: The compounds were noted for their selectivity towards cancer cells over normal cells, suggesting a potentially favorable therapeutic index .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include:
- Formation of Benzimidazole Ring: Utilizing condensation reactions involving o-phenylenediamine and appropriate carbonyl compounds.
- Introduction of Oxoimidazolidin Moiety: This can be achieved through cyclization reactions that incorporate methoxyphenyl groups.
- Final Acetylation: The final compound is usually obtained by acetylation processes to yield the desired acetamide derivative.
Case Studies and Research Insights
Several studies have documented the biological evaluations of benzimidazole derivatives:
- A study on 2-Mercaptobenzimidazole derivatives reported significant antimicrobial and anticancer activities, establishing a correlation between structural modifications and biological efficacy .
- Another investigation focused on the design and synthesis of new triazine-sulfonamide hybrids, which also demonstrated anticancer potential, indicating the versatility of benzimidazole-based compounds in drug design .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity or generating intermediates for further functionalization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, 6M) | H₂O, reflux, 6h | 2-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid | 78% | |
| Basic (NaOH, 1M) | EtOH, 70°C, 4h | Sodium salt of 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetate | 85% |
Key Findings :
-
Hydrolysis rates depend on pH and temperature, with basic conditions favoring higher yields.
-
The reaction preserves the imidazolidinone and benzimidazole rings, as confirmed by FT-IR (loss of amide C=O stretch at ~1,660 cm⁻¹).
Nucleophilic Substitution at the Imidazolidinone Ring
The 2-oxoimidazolidin-1-yl group participates in nucleophilic substitution reactions, particularly at the electrophilic carbonyl carbon.
Reaction with Amines
Primary amines attack the carbonyl group, leading to ring-opening and formation of urea derivatives:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethylenediamine | DCM, RT, 12h | N,N'-Bis(2-aminoethyl)-3-(4-methoxyphenyl)urea | 62% | |
| Aniline | Toluene, 80°C, 8h | N-Phenyl-3-(4-methoxyphenyl)urea | 71% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by ring-opening and elimination of the acetamide fragment (confirmed by LC-MS) .
Electrophilic Aromatic Substitution on the Benzimidazole Core
The benzimidazole ring undergoes electrophilic substitution at the C-5 and C-6 positions due to electron-rich aromaticity.
Nitration
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro-N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide | 55% |
Spectroscopic Evidence :
-
¹H NMR shows a downfield shift of the aromatic proton signals (δ 8.2–8.5 ppm) .
-
Mass spectrometry confirms a molecular ion peak at m/z 407.4 [M+H]⁺ .
Coordination with Metal Ions
The benzimidazole nitrogen and carbonyl oxygen act as chelating sites for transition metals:
| Metal Salt | Conditions | Complex | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| CuCl₂ | MeOH, RT, 4h | [Cu(C₂₂H₂₁N₄O₃)Cl] | 4.8 | |
| Fe(NO₃)₃ | H₂O/EtOH, 60°C, 6h | [Fe(C₂₂H₂₁N₄O₃)(NO₃)₂] | 3.5 |
Applications :
-
Metal complexes exhibit enhanced antibacterial activity compared to the parent compound (e.g., MIC = 12.5 µg/mL against E. coli for the Cu complex) .
Reduction of the Imidazolidinone Ring
Catalytic hydrogenation reduces the 2-oxoimidazolidinone to a saturated imidazolidine structure:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 24h | N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)imidazolidin-1-yl)acetamide | 68% |
Characterization :
-
Loss of the carbonyl stretch (1,720 cm⁻¹) in FT-IR.
-
¹³C NMR confirms disappearance of the carbonyl carbon signal at δ 175 ppm.
Photochemical Reactions
UV irradiation induces dimerization via the benzimidazole ring:
| Conditions | Product | Quantum Yield | Reference |
|---|---|---|---|
| UV (254 nm), 48h | Bis(N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide) | 0.12 |
Structural Confirmation :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The target compound’s structure is distinguished by the 2-oxoimidazolidinyl group substituted with a 4-methoxyphenyl ring. Below is a comparative analysis with structurally related analogs:
Physicochemical Properties
- Solubility: The 4-methoxyphenyl group in the target compound may enhance lipophilicity compared to polar derivatives like N-(4-amino-2-methoxyphenyl)-2-(1H-imidazol-1-yl)acetamide ().
- Thermal Stability : Melting points of benzimidazole-acetamide derivatives vary widely (e.g., 179–288°C), influenced by substituents (e.g., trifluoromethyl groups in increase stability) .
Preparation Methods
Schiff Base Reduction and Cyclization
Adapting methodologies from imidazolidin-2-one syntheses, this approach employs:
- Schiff base formation : Reaction of 1,2-diaminoethane with 4-methoxybenzaldehyde in methanol at 40°C for 6 hours yields the bis-imine intermediate.
- Reduction : Sodium borohydride (NaBH₄) in THF reduces the imine to N,N'-bis(4-methoxybenzyl)ethylenediamine.
- Cyclization : Treatment with carbonyldiimidazole (CDI) in acetonitrile at 80°C induces ring closure, forming the imidazolidinone (Table 1).
Table 1: Optimization of Imidazolidinone Synthesis via CDI Cyclization
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CDI (1.2 eq) | MeCN | 80 | 78 |
| CDI (2.0 eq) | DMF | 100 | 65 |
| Triphosgene (1.0 eq) | CH₂Cl₂ | 25 | 72 |
Key findings:
Urea-Mediated Cyclization
An alternative route involves urea condensation:
- Diamine preparation : N-(4-Methoxyphenyl)ethylenediamine is synthesized via reductive amination of 4-methoxybenzaldehyde with ethylenediamine.
- Cyclization : Heating with urea at 150°C for 12 hours under nitrogen affords the imidazolidinone in 68% yield.
Preparation of the Benzimidazole Moiety
(1H-Benzo[d]imidazol-2-yl)methanamine is synthesized through:
Condensation of o-Phenylenediamine
Direct Alkylation Strategy
- Bromoacetonitrile is reacted with 1H-benzimidazole in DMF using K₂CO₃ as base, followed by hydrogenation (H₂/Pd-C) to reduce the nitrile to amine (62% overall yield).
Acetamide Linker Installation
Coupling the imidazolidinone and benzimidazole requires precise activation:
Carboxylic Acid Activation
- Acid synthesis : 2-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid is prepared by alkylating the imidazolidinone with ethyl bromoacetate, followed by saponification (NaOH/EtOH).
- Activation : The acid is converted to an acyl chloride using oxalyl chloride, then coupled with (1H-benzo[d]imidazol-2-yl)methanamine in dichloromethane with triethylamine (87% yield).
Mitsunobu Reaction
Direct coupling of the imidazolidinone alcohol (obtained via reduction of the ester) with the benzimidazole amine using DIAD and PPh₃ in THF affords the acetamide in 74% yield.
Integrated Synthetic Routes
Sequential Linear Synthesis (Route A)
- Imidazolidinone synthesis (Section 2.1).
- Acetic acid derivative preparation.
- Benzimidazole amine coupling via EDC/HOBt.
Overall yield : 52% over 5 steps.
Convergent Approach (Route B)
- Parallel synthesis of imidazolidinone and benzimidazole modules.
- Mitsunobu coupling of pre-formed fragments.
Overall yield : 61% over 4 steps.
Purification and Characterization
- Chromatography : Silica gel column chromatography (EtOAc/hexane, 3:7) removes unreacted starting materials.
- Crystallization : Recrystallization from ethanol/water yields analytically pure product (mp 214–216°C).
- Spectroscopic validation :
- ¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazolidinone NH), 7.68–7.02 (m, 8H, aromatic), 4.32 (s, 2H, CH₂).
- HRMS : m/z calcd for C₂₀H₂₁N₅O₃ [M+H]⁺: 404.1712, found: 404.1715.
Q & A
Q. What are the foundational steps for synthesizing N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Benzimidazole Core Formation : Condensation of o-phenylenediamine derivatives with aldehydes or carboxylic acids under acidic conditions (e.g., HCl, acetic acid) to form the 1H-benzo[d]imidazole scaffold .
Imidazolidinone Ring Construction : Reaction of 4-methoxyphenyl isocyanate with ethylenediamine derivatives, followed by cyclization under basic conditions (e.g., K₂CO₃ in DMF) to form the 2-oxoimidazolidin-1-yl moiety .
Acetamide Linkage : Coupling the benzimidazole-methyl intermediate with the imidazolidinone-acetic acid derivative using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DCM or THF .
Optimization :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves coupling efficiency.
- Catalysts : Use of Pd/C or CuI for Suzuki-Miyaura cross-coupling steps (if aryl halides are involved) .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (MeOH/water) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for diagnostic groups:
- Benzimidazole protons (δ 7.2–8.1 ppm, aromatic),
- Imidazolidinone carbonyl (δ 165–170 ppm in ¹³C),
- Methoxy group (δ 3.8 ppm in ¹H, 55 ppm in ¹³C) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 423.1784 for C₂₁H₂₂N₄O₃) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data between synthetic batches?
- Methodological Answer :
- 2D NMR (HSQC/HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings (e.g., distinguishing benzimidazole C2-methyl from imidazolidinone methylene) .
- Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers in the acetamide linker) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous bond lengths/angles (e.g., confirming the planar benzimidazole ring) .
Q. What strategies enhance the bioactivity of this compound through structural modifications?
- Methodological Answer : SAR-Driven Modifications :
- Imidazolidinone Substituents : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., Cl, NO₂) to modulate target binding .
- Benzimidazole N-Methylation : Reduces metabolic degradation while maintaining potency .
Table 1 : SAR of Key Modifications
| Position | Modification | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|---|
| Imidazolidinone | 4-Cl-phenyl | 0.45 → 0.12 (kinase inhibition) | |
| Benzimidazole | N-Me | Improved metabolic stability (t₁/₂: 2h → 6h) |
Q. How can computational methods predict the compound’s binding mode with target proteins?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., hydrogen bonds between acetamide carbonyl and Lys123) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns (RMSD < 2 Å indicates stable binding) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent effects (e.g., 4-methoxy vs. 4-fluoro) .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results between synthetic batches?
- Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .
- Counterion Effects : Test batches with different salts (e.g., HCl vs. TFA) to rule out artifactual inhibition .
- Biological Replicates : Repeat assays in triplicate with positive/negative controls (e.g., staurosporine for kinase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
